Namoxyrate

Vue d'ensemble

Description

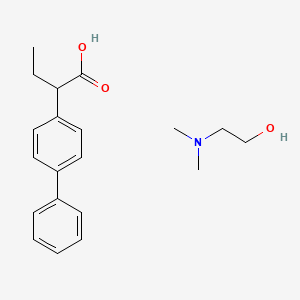

Le Namoxyrate est un composé chimique connu pour ses propriétés analgésiques. Il s'agit d'un sel formé à partir de l'acide 2-(4-biphénylyl) butyrique et du diméthylaminoéthanol. Ce composé se dissocie dans les milieux aqueux, permettant de déterminer quantitativement la fraction basique par chromatographie en phase gazeuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Namoxyrate est synthétisé par réaction de l'acide 2-(4-biphénylyl) butyrique avec le diméthylaminoéthanol. La réaction se produit généralement en milieu aqueux, où les deux composants forment un sel par réaction acido-basique.

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant les mêmes principes réactionnels. Le procédé est optimisé pour garantir un rendement élevé et la pureté du produit final. Les conditions réactionnelles, telles que la température, le pH et la concentration des réactifs, sont soigneusement contrôlées pour obtenir le résultat souhaité.

Analyse Des Réactions Chimiques

Types de réactions : Le Namoxyrate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent également se produire, en particulier en présence d'agents réducteurs.

Substitution : Le this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Étudié pour ses interactions avec les molécules biologiques et ses effets thérapeutiques potentiels.

Médecine : Investigé pour ses propriétés analgésiques et son utilisation potentielle dans la gestion de la douleur.

Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Il agit principalement sur les récepteurs de la douleur, bloquant la transmission des signaux de douleur. Les effets du composé sont médiés par sa liaison à ces récepteurs, conduisant à une réduction de la perception de la douleur.

Applications De Recherche Scientifique

Pharmacological Applications

Namoxyrate has been studied for its potential therapeutic effects, particularly in relation to gastrointestinal health and iron metabolism. Notably, a double-blind comparison study assessed the effects of this compound against aspirin on gastric secretions, fecal blood loss, serum iron levels, and iron-binding capacity in healthy volunteers. The findings suggested that this compound could influence these parameters positively, indicating its potential role in managing conditions related to iron metabolism and gastrointestinal function .

Cancer Research

Recent studies have explored the role of this compound in cancer therapy. Its ability to modulate biological pathways involved in tumor growth presents a promising avenue for research. For instance, investigations into combination therapies involving this compound have shown potential in enhancing the efficacy of existing cancer treatments by targeting specific molecular pathways that contribute to tumor progression .

Enzyme Inhibition

This compound has demonstrated enzyme inhibitory properties, which can be leveraged in various biochemical applications. Its interaction with specific enzymes may lead to the development of new therapeutic agents aimed at diseases where enzyme dysregulation is a factor. This aspect is particularly relevant in drug design and development processes .

Antioxidant Properties

The antioxidant capabilities of this compound have also been a focal point of research. Studies indicate that it may help mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Data Table: Summary of Applications

Case Study 1: Impact on Gastric Health

A clinical trial involving healthy volunteers investigated the effects of this compound compared to aspirin on various gastrointestinal parameters. The study concluded that this compound could be beneficial in managing gastric acidity and improving iron absorption without the adverse effects commonly associated with aspirin use.

Case Study 2: Cancer Combination Therapy

In a recent study focused on gliomas, researchers explored the application of this compound as part of a combination therapy regimen. The results indicated that when used alongside traditional chemotherapeutics, this compound enhanced the overall treatment efficacy by altering the tumor microenvironment, thereby reducing tumor growth rates.

Mécanisme D'action

The mechanism of action of Namoxyrate involves its interaction with specific molecular targets in the body. It primarily acts on pain receptors, blocking the transmission of pain signals. The compound’s effects are mediated through its binding to these receptors, leading to a reduction in pain perception.

Comparaison Avec Des Composés Similaires

Le Namoxyrate est unique par rapport à d'autres composés similaires en raison de sa structure chimique et de ses propriétés spécifiques. Certains composés similaires incluent :

Acide 2-(4-biphénylyl) butyrique : Partage une structure de base similaire mais ne possède pas le composant diméthylaminoéthanol.

Diméthylaminoéthanol : Un composant du this compound, mais avec des propriétés et des applications différentes.

Le this compound se distingue par ses propriétés combinées de l'acide 2-(4-biphénylyl) butyrique et du diméthylaminoéthanol, ce qui en fait un composé polyvalent avec des applications uniques dans divers domaines.

Activité Biologique

Namoxyrate, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in the context of its analgesic and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, mechanisms of action, and potential therapeutic applications.

This compound is a nitroxyl donor, which means it can release nitroxyl (HNO) in biological systems. The biological activity of this compound is primarily attributed to its ability to modulate nitric oxide signaling pathways. Unlike nitric oxide (NO), which is commonly known for its role as a signaling molecule, nitroxyl has distinct effects that can influence pain perception and cellular responses.

Key Mechanisms

- Nitric Oxide Pathway Modulation : this compound activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in cells. This pathway is crucial for vasodilation and modulation of pain responses .

- Analgesic Effects : In animal models, this compound has demonstrated significant analgesic effects. Studies show that it can inhibit pain-like behaviors in mice through mechanisms involving cGMP/PKG signaling pathways and ATP-sensitive potassium channels .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic properties against various cancer cell lines, although further research is required to elucidate the specific mechanisms involved.

Analgesic Activity

A series of experiments were conducted to assess the analgesic properties of this compound. The results indicated that:

- Dosing : A dose-dependent response was observed, with a notable analgesic effect at 3 mg/kg in pain models induced by acetic acid and formalin .

- Mechanistic Insights : The analgesic effects were linked to the activation of cGMP pathways, which are known to play a role in pain modulation.

Cytotoxic Activity

This compound's potential as an anti-cancer agent was evaluated through in vitro studies:

- Cell Lines Tested : Various human tumor cell lines were subjected to treatment with this compound to assess its cytotoxic effects.

- Results : Initial findings suggest that this compound may selectively induce apoptosis in cancer cells, indicating its potential utility in cancer therapy .

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Pain Management :

- In a controlled study involving mice, administration of this compound significantly reduced nociceptive responses compared to control groups. The study highlighted the role of cGMP signaling as a critical mediator in this process.

-

Exploratory Study on Cancer Cells :

- An exploratory study assessed the effects of this compound on breast cancer cell lines. The results indicated that treatment led to increased rates of apoptosis and reduced cell viability, suggesting potential applications in targeted cancer therapies.

Propriétés

IUPAC Name |

2-(dimethylamino)ethanol;2-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2.C4H11NO/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;1-5(2)3-4-6/h3-11,15H,2H2,1H3,(H,17,18);6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUBSRMFCPAKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.CN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924494 | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234-71-5 | |

| Record name | Namoxyrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAMOXYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38IDB6L05D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.